molecular formula C30H50O B1675499 Lupeol CAS No. 545-47-1

Lupeol

Cat. No. B1675499
CAS RN: 545-47-1
M. Wt: 426.7 g/mol
InChI Key: MQYXUWHLBZFQQO-QGTGJCAVSA-N
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Description

Lupeol is a novel anti-cancer and anti-inflammatory dietary triterpene . It is a pharmacologically active pentacyclic triterpenoid with potential medicinal properties like anticancer and anti-inflammatory activity .


Synthesis Analysis

This compound has been isolated from various sources and used as a starting material in the semisynthetic approach . New derivatives of this compound have been synthesized using oxidation and aldolization . The chemical structures of these derivatives were elucidated by spectroscopic analyses .


Molecular Structure Analysis

This compound is a pentacyclic triterpenoid that contains 28-29 carbons along with carbon-carbon double bonds . It contains a total of 85 bonds; 35 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

This compound has been used as a starting material for various chemical reactions. For instance, three new derivatives were synthesized using oxidation and aldolization . The chemical part of the work is prepared very well .


Physical And Chemical Properties Analysis

This compound is a stable compound if stored as directed and it should avoid strong oxidizing agents . It is also worth noting that this compound treatment resulted in the activation of Akt, p38, and Tie-2, which are signaling proteins involved in cell proliferation and migration, angiogenesis, and tissue repair .

Scientific Research Applications

Pharmacological Activities of Lupeol

  • Anti-inflammatory and Anti-microbial Properties : this compound exhibits strong anti-inflammatory and antimicrobial activities, making it a potential candidate for treating various inflammatory and infectious diseases (Siddique & Saleem, 2011).
  • Anti-cancer Potential : It has shown promising results in inhibiting the growth and migration of cancer cells, particularly in colorectal cancer, by modulating key signaling pathways like the Wnt–β-catenin pathway (Wang et al., 2018). Moreover, this compound has demonstrated antitumor-promoting effects in skin cancer models (Saleem et al., 2004).
  • Therapeutic Efficiency against Various Diseases : Studies have indicated this compound's efficiency in treating conditions like wound healing, diabetes, cardiovascular diseases, kidney disease, and arthritis (Siddique & Saleem, 2011).

Dermatological Applications

  • Treatment of Skin Damage : this compound and its derivatives have been studied for their potential in treating skin damage. Modified this compound structures have been found to improve bioavailability and activity, showing promising results in stimulating human skin cell proliferation (Malinowska et al., 2019).
  • Anti-inflammatory and Anti-cancer Effects : this compound is recognized for its anti-inflammatory and anti-cancer properties, particularly in the context of skin health. It targets multiple molecular pathways involved in inflammation and cancer, offering a multifaceted approach to skin treatment (Saleem, 2009).

Molecular Mechanisms and Derivatives

  • Modulation of Molecular Pathways : this compound modulates the expression and activity of several molecules such as cytokines and proteases, contributing to its diverse pharmacological effects (Siddique & Saleem, 2011).
  • This compound Derivatives : Studies on this compound derivatives have shown that modifications at specific sites can enhance their pharmacological activities, including antiprotozoal or anticancer activities (Liu et al., 2020).

Mechanism of Action

Lupeol, a pentacyclic lupane-type triterpene, is found in various fruits, vegetables, and medicinal plants . It has been studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects .

Target of Action

This compound targets multiple proteins and pathways. It interacts with proteins such as α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and cell signaling.

Mode of Action

This compound’s interaction with its targets leads to changes in various cellular processes. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, thereby exerting anti-diabetic effects . It also inhibits PTP 1B, a negative regulator of insulin signaling, further enhancing its anti-diabetic action .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family pathway involved in apoptosis, the nuclear factor kappa B (NF-kB) pathway involved in inflammation, the phosphatidylinositol-3-kinase (PI3-K)/Akt pathway involved in cell survival, and the Wnt/β-catenin signaling pathway involved in cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. This compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous . Esterification of this compound has been shown to enhance its penetration and retention ability into the cell membrane, improving its oral bioavailability .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It reduces cell proliferation but increases wound healing in keratinocytes and promotes the contraction of dermal fibroblasts in the collagen gel matrix .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors For instance, the presence of other compounds in the environment can affect the bioavailability and efficacy of this compound

Future Directions

Lupeol has been investigated for the treatment of various diseases including skin wounds . It has several potential medicinal properties and is found in a variety of botanical sources . The evidence indicates that this compound might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective, and anticancer drugs .

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXUWHLBZFQQO-QGTGJCAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025006
Record name Lupeol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in ethanol, acetone, chloroform, Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies.
Record name LUPEOL
Source Hazardous Substances Data Bank (HSDB)
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Density

0.9457 g/cu cm at 218 °C
Record name LUPEOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lupeol, a triterpene found in fruits and vegetables, selectively induced substantial head and neck squamous cell carcinoma (HNSCC) cell death but exhibited only a minimal effect on a normal tongue fibroblast cell line in vitro. Down-regulation of NF-kappaB was identified as the major mechanism of the anticancer properties of lupeol against HNSCC. Lupeol alone was not only found to suppress tumor growth but also to impair HNSCC cell invasion by reversal of the NF-kappaB-dependent epithelial-to-mesenchymal transition. Lupeol exerted a synergistic effect with cisplatin, resulting in chemosensitization of HNSCC cell lines with high NF-kappaB activity in vitro.
Record name LUPEOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol, acetone

CAS RN

545-47-1
Record name Lupeol
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Record name Lupeol
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Record name Lupeol
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Record name Lupeol
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Record name Lup-20(29)-en-3-ol, (3β)-
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Record name LUPEOL
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Record name LUPEOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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